molecular formula C21H27N5O3S B2716811 1,3-dimethyl-7-(3-methylbenzyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 672902-37-3

1,3-dimethyl-7-(3-methylbenzyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2716811
CAS No.: 672902-37-3
M. Wt: 429.54
InChI Key: XETCHCFNSHJOOK-UHFFFAOYSA-N
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Description

The compound 1,3-dimethyl-7-(3-methylbenzyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine dione derivative featuring:

  • 1,3-Dimethyl groups at positions 1 and 3.
  • A 3-methylbenzyl substituent at position 7.
  • A (2-morpholinoethyl)thio group at position 8.

This structure combines hydrophobic (3-methylbenzyl) and hydrophilic (morpholinoethyl thioether) moieties, balancing lipophilicity and solubility. The morpholino group enhances water solubility, while the thioether linkage may influence electronic properties and binding interactions. Its molecular formula is C₂₁H₃₁N₅O₃S, with a calculated molecular weight of 433.07 g/mol.

Properties

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S/c1-15-5-4-6-16(13-15)14-26-17-18(23(2)21(28)24(3)19(17)27)22-20(26)30-12-9-25-7-10-29-11-8-25/h4-6,13H,7-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETCHCFNSHJOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCCN4CCOCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound ID Substituent (Position 7) Substituent (Position 8) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 3-Methylbenzyl (2-Morpholinoethyl)thio 433.07 Balanced solubility/bioactivity* -
NCT-501 () 3-Methylbenzyl Piperidin-4-yloxy ~435† ALDH1A1 inhibitor (IC₅₀ = 3.1 nM)
8-Amino Derivative () 2-Morpholinoethyl Amino 308.34 Smaller size; unknown activity
Tetrahydrofuran Derivative () 3-Methylbenzyl Tetrahydrofuran-2-ylmethylamino ~420‡ Enhanced solubility via tetrahydrofuran
TC227 () 2-Hydroxy-3-phenoxypropyl Hydrazinyl (with benzylidene) ~500‡ Trypanothione synthetase inhibitor
Trifluoropropyl Derivative () - 3,3,3-Trifluoropropyl 293.25 High lipophilicity (CF₃ group)
Methylsulfonyl Derivative () - Methylsulfonyl ~260‡ Electron-withdrawing; necroptosis inhibition

*Predicted based on substituent chemistry. †Estimated based on structural similarity.

Structural and Functional Insights

Position 7 Modifications

  • 3-Methylbenzyl (Target, NCT-501) : Enhances aromatic interactions with hydrophobic enzyme pockets.
  • 2-Morpholinoethyl (): Introduces polarity but reduces steric bulk compared to benzyl groups.

Position 8 Modifications

  • Piperidin-4-yloxy (NCT-501) : Oxygen linker facilitates hydrogen bonding, critical for ALDH1A1 inhibition .
  • Trifluoropropyl () : Increases metabolic stability but may reduce solubility.

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